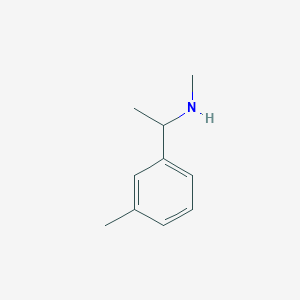

N-Methyl-1-(M-tolyl)ethan-1-amine

Description

Overview and Chemical Classification of Aromatic Amines

Aromatic amines are a major class of organic compounds characterized by the presence of an amino group (-NH2, -NHR, or -NR2) directly attached to an aromatic ring. nih.govresearchgate.net This direct attachment of the nitrogen atom to an aryl group confers unique chemical properties that distinguish them from aliphatic amines, where the nitrogen is bonded to an alkyl group. The lone pair of electrons on the nitrogen atom in aromatic amines is delocalized into the aromatic π-system, which significantly influences their basicity and reactivity. nih.gov

Aromatic amines can be categorized in two primary ways. Firstly, based on the substitution on the nitrogen atom, they are classified as primary (ArNH2), secondary (ArNHR or Ar2NH), or tertiary (ArNR2 or Ar2NR), where 'Ar' represents an aryl group and 'R' represents an alkyl or another aryl group. google.com Secondly, they can be distinguished based on the location of the amine group. Nucleus-substituted amines, or arylamines, have the amino group bonded directly to the aromatic nucleus. In contrast, side-chain substituted amines, or aralkylamines, have the amino group attached to an alkyl side chain of an aromatic ring.

N-Methyl-1-(m-tolyl)ethan-1-amine falls into the category of a secondary aralkylamine. It is secondary because the nitrogen atom is bonded to two carbon-containing groups (a methyl group and a 1-(m-tolyl)ethyl group). It is an aralkylamine because the nitrogen is part of a side chain attached to the aromatic (tolyl) ring.

Importance and Significance in Organic Chemistry and Synthesis

Aromatic amines are fundamental building blocks and crucial intermediates in organic chemistry. Their versatility makes them indispensable in the synthesis of a vast array of commercially and biologically important molecules. nih.govresearchgate.net They serve as precursors for the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govchemistryviews.org For instance, primary aromatic amines are the starting materials for the synthesis of azo dyes, which are widely used in the textile industry. google.com

Methylated amines, including secondary amines like this compound, are particularly significant. The process of N-methylation is a key step in the synthesis of many active pharmaceutical ingredients. chemistryviews.orgnih.gov The introduction of a methyl group can fine-tune the biological activity and pharmacokinetic properties of a molecule. Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines. nih.govorganic-chemistry.org This reaction involves the formation of an imine from a carbonyl compound and a primary amine, which is then reduced to the corresponding amine. The development of catalytic reductive amination has been a significant area of research, aiming for more efficient and environmentally benign synthetic routes. researchgate.netorganic-chemistry.orgacsgcipr.org

Structural Characteristics and Isomerism of this compound

The chemical structure of this compound consists of a tolyl group (a benzene (B151609) ring substituted with a methyl group) attached to an ethylamine (B1201723) backbone, which is further substituted with a methyl group on the nitrogen atom. The 'm-' (meta) in the name specifies that the ethylamine side chain is attached at the 3-position of the tolyl ring relative to the ring's methyl group.

The molecule's structure gives rise to several types of isomerism. Positional isomers exist based on the substitution pattern on the aromatic ring, namely the ortho- and para- isomers: N-Methyl-1-(o-tolyl)ethan-1-amine and N-Methyl-1-(p-tolyl)ethan-1-amine. Additionally, structural isomers can exist where the methyl group is on the aromatic ring, such as N-Ethyl-1-phenylethanamine, or where the substitution on the ethylamine chain differs.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| CAS Number | 42071-13-6 (racemic) bldpharm.com |

| (S)-enantiomer CAS | 20218-52-4 chemshuttle.com |

A key structural feature of this compound is the presence of a stereocenter, or chiral carbon. This is the carbon atom of the ethyl group that is bonded to the tolyl ring, the nitrogen atom, a methyl group, and a hydrogen atom. Because this carbon atom is attached to four different groups, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. nih.gov

These enantiomers are designated as (R)-N-Methyl-1-(m-tolyl)ethan-1-amine and (S)-N-Methyl-1-(m-tolyl)ethan-1-amine. The synthesis of this compound without a chiral catalyst or resolving agent will typically result in a racemic mixture, which is an equal mixture of both enantiomers. The separation and synthesis of individual enantiomers are often crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. Asymmetric reductive amination is a modern synthetic strategy employed to produce single enantiomers of chiral amines. nih.gov

The three-dimensional arrangement of atoms in this compound can vary through rotation around its single bonds. This study of different spatial arrangements is known as conformational analysis. The rotation around the C-C and C-N bonds of the ethylamine side chain, as well as the bond connecting the side chain to the tolyl ring, results in various conformers with different energy levels. The most stable conformation will be the one that minimizes steric hindrance between the bulky tolyl group, the methyl groups, and the hydrogen atoms. For related chiral amines, the conformational preference is a key factor in their interaction with other chiral molecules, such as enzymes. nih.gov

Tautomerism involves the interconversion of structural isomers, usually through the migration of a proton. wikipedia.org For secondary amines, a potential tautomeric relationship is the imine-enamine tautomerism. youtube.com However, for this compound, which is a saturated secondary aralkylamine, this type of tautomerism is not a significant consideration under normal conditions. The molecule lacks the necessary unsaturation adjacent to the amine group to readily form a stable imine or enamine tautomer. Tautomerism is more relevant in systems containing, for example, a C=N double bond or in certain heterocyclic amines where proton migration can occur within the ring system. wikipedia.orgrsc.org

Historical Context of Related Methylated Amines Research

The study of amines dates back to the 19th century, with significant advancements in their synthesis and understanding of their properties. One of the earliest and most fundamental methods for amine methylation is the reaction with alkyl halides. However, this method often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

To address the challenge of selective methylation, several named reactions were developed. The Eschweiler-Clarke reaction, for instance, is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.org This reaction is particularly useful as it stops at the tertiary amine stage without forming quaternary ammonium salts. google.com

A major breakthrough in amine synthesis has been the development of reductive amination. researchgate.net This method, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, has become one of the most important and versatile tools for creating C-N bonds. organic-chemistry.orgacsgcipr.org The evolution of reductive amination has seen the development of various reducing agents and, more recently, the use of transition metal catalysts and biocatalysts (enzymes) to achieve high selectivity, including enantioselectivity for the synthesis of chiral amines. nih.govnih.gov These modern catalytic methods represent a shift towards more efficient and sustainable chemical synthesis. chemistryviews.org

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-methyl-1-(3-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3 |

InChI Key |

FUGUGUMJMRPTNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of N Methyl 1 M Tolyl Ethan 1 Amine

General Synthetic Routes to N-Methylated Secondary Amines

The construction of the N-methyl secondary amine moiety can be accomplished through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Reductive amination, also known as reductive alkylation, is a cornerstone method for amine synthesis. sigmaaldrich.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. To synthesize N-Methyl-1-(M-tolyl)ethan-1-amine, the reaction would proceed between 1-(m-tolyl)ethanone and methylamine (B109427).

The reaction is typically facilitated by a suitable reducing agent. Commonly employed agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. sigmaaldrich.com Catalytic hydrogenation over metal catalysts like palladium or platinum is also an effective reduction method. In some protocols, a Lewis acid such as titanium(IV) isopropoxide can be used to facilitate the initial imine formation, which is particularly useful for less reactive ketones or when using a solution of methylamine. tandfonline.comresearchgate.net This approach conveniently avoids the need to handle gaseous methylamine directly. tandfonline.com

| Carbonyl Substrate | Amine Source | Reducing Agent / Catalyst | Mediator | Key Features |

| Aldehydes/Ketones | Primary/Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | - | Wide applicability, mild conditions. sigmaaldrich.com |

| Aldehydes/Ketones | Methylamine solution | Sodium Borohydride | Titanium(IV) Isopropoxide | High yields, compatible with acid-sensitive groups. tandfonline.com |

| Aldehydes/Ketones | Primary Amine | H₂ / Pd/C | - | "Green" approach, high atom economy. |

| Aldehydes/Ketones | N-methyl piperidine | Zinc Borohydride | - | Neutral conditions, stable reducing agent. researchgate.net |

This table presents generalized data for reductive amination reactions.

An alternative strategy for synthesizing this compound is the direct methylation of the corresponding primary amine, 1-(m-tolyl)ethan-1-amine. This approach is atom-economical but faces the significant challenge of controlling selectivity to prevent overmethylation to the tertiary amine, N,N-dimethyl-1-(m-tolyl)ethan-1-amine. researchgate.netcas.cn

Modern synthetic chemistry has seen a shift towards using sustainable and readily available C1 sources as methylating agents. Methanol (B129727) has emerged as a promising reagent in transition-metal-catalyzed N-methylation reactions via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process, catalyzed by complexes of ruthenium, iridium, iron, or manganese, involves the temporary oxidation of methanol to formaldehyde, which then undergoes reductive amination with the amine substrate; the only byproduct is water. nih.govrsc.org Other methylating agents include formaldehyde, formic acid, and dimethyl carbonate, each with specific catalyst systems and reaction conditions. cas.cn

| Catalyst System | Methylating Agent | Base | Temperature (°C) | Noteworthy Aspects |

| Ru-complexes | Methanol | Weak base (e.g., Cs₂CO₃) | ~140 | Effective under weak base conditions. nih.gov |

| Heterogeneous Ni/ZnAlOₓ | Methanol | NaOH | 160-180 | High yields for mono-N-methylated products. rsc.org |

| Mn-based pincer complex | Methanol | t-BuOK | 100 | Selective for mono-methylation of aliphatic amines. researchgate.net |

| Homogeneous Fe-complex | Methanol | K₂CO₃ | 150 | Use of an earth-abundant metal catalyst. rsc.org |

This table provides an overview of different catalytic systems for the N-methylation of amines.

Achieving high selectivity for mono-N-methylation is crucial for the efficient synthesis of secondary amines. cas.cn The higher nucleophilicity of the secondary amine product often leads to a second methylation, yielding the tertiary amine. Several strategies have been developed to overcome this challenge.

One approach involves the use of specific solvents that can modulate reactivity. For instance, using hexafluoroisopropanol (HFIP) as a solvent has been shown to enable highly selective mono-methylation of primary amines with methyl triflate by interfering with the amine and preventing overmethylation. researchgate.netrsc.org Another successful strategy employs dimethyl carbonate (DMC) as a methylating agent in the presence of solid catalysts like alkali-metal-cation-exchanged faujasites, which can achieve mono-N-methyl selectivity up to 98%. acs.org Heterogeneous nickel catalysts have also demonstrated high selectivity for the mono-N-methylation of various amines using methanol, with yields ranging from 75% to over 97%. rsc.org

| Methylating Agent | Catalyst / Solvent | Substrate Scope | Selectivity | Reference |

| Methyl triflate | HFIP (solvent) | Diverse primary amines | Up to 96% mono-selectivity | rsc.org |

| Dimethyl Carbonate | Na-exchanged Y faujasite | Aromatic primary amines | 92-98% mono-selectivity | acs.org |

| Methanol | Heterogeneous Ni/ZnAlOₓ | Aromatic and aliphatic amines | High selectivity (e.g., 93% for aniline) | rsc.orgrsc.org |

| Methanol | Manganese-based catalyst | Aliphatic primary amines | Up to 98% yield | researchgate.net |

This table highlights protocols designed for the selective mono-N-methylation of primary amines.

Direct N-Methylation Approaches

Enantioselective Synthesis of Chiral this compound

This compound possesses a stereocenter at the carbon atom attached to the nitrogen and the tolyl group. Therefore, it exists as a pair of enantiomers. The synthesis of a single enantiomer (chiral synthesis) is of paramount importance, particularly for pharmaceutical applications.

Asymmetric hydrogenation of prochiral imines stands out as one of the most direct and atom-economical methods for producing enantiomerically enriched chiral amines. nih.govnih.gov This transformation utilizes a chiral transition-metal complex to catalyze the addition of hydrogen across the C=N double bond of an imine, leading to the preferential formation of one enantiomer.

For the synthesis of chiral this compound, the key substrate would be the corresponding prochiral imine, N-(1-(m-tolyl)ethylidene)methanamine. This imine is hydrogenated under a pressure of hydrogen gas in the presence of a catalytic amount of a chiral complex. These catalysts typically consist of a transition metal, such as iridium (Ir), rhodium (Rh), or palladium (Pd), coordinated to a chiral ligand. nih.govresearchgate.net The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, resulting in a high enantiomeric excess (ee) of the desired amine product. researchgate.netliv.ac.uk Combining achiral iridium complexes with a chiral Brønsted acid co-catalyst has also proven to be a highly effective strategy for the asymmetric hydrogenation of N-aryl imines. nih.gov

| Metal | Representative Chiral Ligand/System | Substrate Type | Achieved Enantioselectivity (ee) | Key Characteristics |

| Iridium (Ir) | (S,S)-f-Binaphane | N-alkyl α-aryl imines | Up to 90% ee | Efficient for a range of N-alkyl imines. nih.gov |

| Iridium (Ir) | Diamine ligand + Chiral Phosphate Anion | Acyclic N-aryl imines | Up to 99% ee | Cooperative catalysis between metal and counteranion. liv.ac.uk |

| Rhodium (Rh) | Bisphosphine ligands | N-Phthaloyl allylamines | >99% ee | Effective for γ-branched allylamines. researchgate.net |

| Palladium (Pd) | Pd(OAc)₂ with chiral phosphine (B1218219) ligand | Sterically hindered N-tosylimines | High ee | Utilizes an inexpensive and low-toxicity palladium salt. researchgate.net |

This table summarizes various catalyst systems used for the asymmetric hydrogenation of imines to produce chiral amines.

Kinetic Resolution Techniques

Kinetic resolution is a crucial technique for separating enantiomers of a racemic mixture. For chiral amines like this compound, enzymatic resolution is a highly effective method. This process utilizes the stereoselectivity of an enzyme to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A pertinent example is the kinetic resolution of the structurally similar racemic 1-(p-tolyl)ethylamine using the lipase (B570770) Novozym 435. chemicalbook.com In this process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. This method is highly efficient and can be performed under solvent-free conditions.

Table 1: Example of Enzymatic Kinetic Resolution of a Tolylethylamine Analog This table illustrates a typical enzymatic kinetic resolution for a compound structurally analogous to the subject of this article.

| Enzyme | Acylating Agent | Temperature (°C) | Time (h) | Conversion (%) | Product (Enantiomer) | Enantiomeric Excess (% ee) | Reference |

| Novozym 435 | Isopropyl methoxyacetate | 23 | 3 | ~50 | (S)-(-)-1-(p-tolyl)ethylamine | >99 | chemicalbook.com |

This technique could be directly applied to the kinetic resolution of racemic this compound to obtain the desired enantiomer in high optical purity.

Chiral Auxiliary and Chiral Catalyst Approaches

To achieve enantioselective synthesis directly, chiral auxiliaries or chiral catalysts can be employed.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. thieme-connect.de For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, imines derived from the commercially available and chiral 1-phenylethylamine (B125046) have been used to direct the stereoselective addition of nucleophiles. thieme-connect.de After the stereoselective reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric hydrogenation of an imine precursor is a powerful method for producing chiral amines. nih.gov In this approach, the imine formed from 3'-methylacetophenone (B52093) and methylamine would be hydrogenated using a transition metal complexed with a chiral ligand. Catalytic systems based on Iridium, Rhodium, or Ruthenium with chiral phosphine ligands have been developed for the asymmetric reduction of imines and enamines, achieving high yields and excellent enantioselectivities. The choice of catalyst and ligand is critical for achieving high stereocontrol.

Alternative Synthesis Strategies and Novel Method Development

Beyond traditional methods, several modern synthetic strategies offer alternative pathways to secondary amines like this compound.

Metal-Catalyzed C-N Bond Formation Reactions (e.g., Buchwald-Hartwig, Chan-Lam)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgacsgcipr.org While typically used to form arylamines (Ar-NRR'), it represents a key strategy in modern amine synthesis. In a hypothetical application to a precursor of the target compound, one might couple 1-(m-tolyl)ethan-1-amine with a methylating agent or methylamine with a 1-(m-tolyl)ethyl halide, although direct reductive amination is more common for this specific structure. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgorgsyn.org The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.org

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed method for forming aryl-heteroatom bonds, including C-N bonds. organic-chemistry.orgwikipedia.orgnih.gov It typically couples arylboronic acids with amines or amides and is notable for its mild reaction conditions, often running at room temperature and open to the air. wikipedia.orgnih.gov This offers a valuable alternative to palladium-catalyzed methods. For a related synthesis, an arylboronic acid could be coupled with an appropriate amine. For instance, m-tolylboronic acid could be coupled with an ethylamine (B1201723) derivative under copper catalysis.

Table 2: Comparison of Buchwald-Hartwig and Chan-Lam Reactions for Amine Synthesis

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

| Catalyst | Palladium complexes | Copper complexes |

| Aryl Source | Aryl halides, triflates, mesylates | Arylboronic acids, stannanes, siloxanes |

| Amine Source | Primary/secondary amines, amides | Primary/secondary amines, amides, azoles |

| Typical Conditions | Inert atmosphere, often elevated temperature | Often aerobic, room temperature |

| Key Advantage | Broad substrate scope, high yields | Milder conditions, air/moisture tolerance |

Multi-component Reactions and Tandem Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer high atom economy and efficiency. Several MCRs can be envisioned for the synthesis of benzylic amines.

For example, a copper-catalyzed three-component carboamination of styrene (B11656) derivatives with alkyltrifluoroborates and amines provides a direct route to complex benzylamines. nih.gov A variation of this could potentially be adapted for the synthesis of this compound. Another powerful MCR is the Petasis borono-Mannich reaction, which combines an aldehyde, an amine, and a boronic acid to form an amino alcohol or amine. acs.org

Tandem syntheses, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also provide elegant routes. For instance, a one-pot reaction of benzyl (B1604629) alcohols with primary amines catalyzed by palladium can selectively yield secondary amines. organic-chemistry.org

Green Chemistry Approaches in Amine Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of "green" methods for amine synthesis. wjpmr.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional organic solvents with water or conducting reactions under solvent-free conditions significantly reduces environmental impact. ijcrcps.com

Catalytic Hydrogenation: Using molecular hydrogen with a reusable heterogeneous catalyst (e.g., Pd/C) for reductive amination is a classic green approach, as the only byproduct is water.

Biocatalysis: As seen in kinetic resolution, enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, offering a highly sustainable and selective method. chemicalbook.com

Advanced Structural Characterization and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

For N-Methyl-1-(m-tolyl)ethan-1-amine, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methine (CH) proton, the N-methyl (NCH₃) protons, the ethyl-methyl (CH₃) protons, and the tolyl-methyl (Ar-CH₃) protons. The aromatic protons on the meta-substituted tolyl group are expected to appear as a complex multiplet in the downfield region (typically δ 7.0-7.3 ppm). The methine proton, being adjacent to the nitrogen atom and the aromatic ring, would likely appear as a quartet downfield from the alkyl protons. The N-methyl group would present as a singlet, while the ethyl-methyl group would be a doublet due to coupling with the methine proton. The tolyl-methyl group would also appear as a singlet in the typical alkyl region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.3 | Multiplet |

| Methine-CH | ~3.5 - 4.0 | Quartet |

| N-Methyl-CH₃ | ~2.3 - 2.5 | Singlet |

| Tolyl-CH₃ | ~2.3 | Singlet |

| Ethyl-CH₃ | ~1.3 - 1.5 | Doublet |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

The predicted ¹³C NMR spectrum of this compound would display signals for the aromatic carbons, the methine carbon, the N-methyl carbon, the ethyl-methyl carbon, and the tolyl-methyl carbon. The aromatic carbons would appear in the downfield region (typically δ 120-140 ppm). The methine carbon, attached to the nitrogen and the aromatic ring, would be expected in the range of δ 50-60 ppm. The N-methyl and the tolyl-methyl carbons would appear as distinct signals in the upfield region, as would the ethyl-methyl carbon.

Experimental data for the related compound 1-(m-tolyl)ethan-1-amine shows aromatic carbon signals at δ 147.61, 138.12, 128.43, 127.60, 126.45, and 122.74 ppm. rsc.org The methine carbon is observed at δ 51.31 ppm, and the ethyl-methyl and tolyl-methyl carbons are at δ 25.57 and 21.49 ppm, respectively. rsc.org The N-methylation in the target compound would likely induce a shift in the adjacent methine carbon signal and introduce a new signal for the N-methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C (quaternary) | ~138 - 145 |

| Aromatic-CH | ~122 - 129 |

| Methine-CH | ~55 - 65 |

| N-Methyl-CH₃ | ~30 - 40 |

| Tolyl-CH₃ | ~21 |

| Ethyl-CH₃ | ~20 - 25 |

Note: The data in this table is predicted and may vary from experimental values.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton and the protons of the ethyl-methyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. This technique is also used to assess the purity of a sample. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

For this compound (C₁₀H₁₅N), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. A key fragmentation pathway for amines is the alpha-cleavage, which for this compound would involve the loss of a methyl radical to form a stable iminium ion.

Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z |

| [C₁₀H₁₅N]⁺ (M⁺) | 149.1204 |

| [C₉H₁₂N]⁺ | 134.0969 |

| [C₈H₉]⁺ | 105.0704 |

Note: The data in this table is predicted and may vary from experimental values.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions (around 3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching (typically in the 1250-1020 cm⁻¹ region). The N-H stretching vibration, which is prominent in primary and secondary amines, would be absent in this tertiary amine. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1620 - 1580 |

| C-N Stretch | 1250 - 1020 |

Note: The data in this table is predicted and may vary from experimental values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

To date, no publicly available crystal structure for this compound has been found in the searched crystallographic databases. If a suitable single crystal of the compound or a salt derivative could be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including the conformation of the ethylamine (B1201723) side chain relative to the tolyl ring and the stereochemistry at the chiral center.

Absolute Configuration Determination of Chiral Centers

This compound possesses a stereocenter at the carbon atom bearing the methyl, m-tolyl, and N-methylamino groups. The determination of the absolute configuration (R or S) of this chiral center is crucial for understanding its stereospecific interactions. The most definitive method for this is anomalous dispersion X-ray crystallography, often on a crystal of a salt formed with a chiral acid of known absolute configuration. This technique allows for the unambiguous assignment of the R or S configuration.

In the absence of crystallographic data, the absolute configuration can often be inferred through stereoselective synthesis from a chiral precursor of known configuration. For instance, the reduction of an imine formed from a chiral amine and m-tolyl methyl ketone, followed by N-methylation, could imply the configuration if the reaction stereochemistry is well-understood and predictable.

Analysis of Bond Lengths, Angles, and Crystal Packing

A single-crystal X-ray diffraction study would yield a wealth of structural data, which are fundamental to understanding the molecule's chemical behavior.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

The following table is a representation of the type of data that would be obtained from a crystallographic analysis and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group provides detailed information about the symmetry elements present in the crystal. |

| a (Å) | 10.5 | The length of one of the unit cell axes. |

| b (Å) | 5.8 | The length of one of the unit cell axes. |

| c (Å) | 12.1 | The length of one of the unit cell axes. |

| β (°) | 95.5 | The angle between the 'a' and 'c' unit cell axes. |

| Volume (ų) | 750.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound

This table illustrates expected bond lengths and angles based on known chemical principles. Actual values would be determined experimentally.

| Bond/Angle | Atoms Involved | Expected Value |

| Bond Length | C(sp³)-N | ~1.47 Å |

| Bond Length | C(sp²)-C(sp³) | ~1.51 Å |

| Bond Length | N-C(methyl) | ~1.45 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C(chiral)-N | ~110° |

The analysis of intermolecular interactions, such as hydrogen bonding (if a salt is formed) and van der Waals forces, reveals how the molecules are arranged in the crystal lattice. This crystal packing information is crucial for understanding physical properties like melting point and solubility.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for studying chiral molecules in solution. They measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. For a chiral molecule like this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the aromatic chromophore, can often be correlated with the absolute configuration through empirical rules (e.g., the octant rule for ketones) or by comparison with theoretical calculations (TD-DFT). The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a Cotton effect) is characteristic of the chiral molecule and its absolute configuration.

Interactive Data Table: Illustrative Chiroptical Data for an Enantiomer of this compound

This table provides a hypothetical example of the kind of data obtained from chiroptical measurements.

| Technique | Wavelength (nm) | Signal | Application |

| CD | 265 | Positive Cotton Effect | Correlation with absolute configuration |

| CD | 220 | Negative Cotton Effect | Correlation with absolute configuration |

| ORD | 589 (D-line) | Specific Rotation [α] | Measurement of enantiomeric purity |

No Specific Theoretical and Computational Chemistry Studies Found for this compound

The investigation aimed to gather specific data on the quantum chemical properties, conformational landscapes, and reaction mechanisms of this particular compound. The search included queries for quantum chemical calculations (such as Density Functional Theory), molecular dynamics simulations, and computational studies on its synthetic pathways.

While general methodologies for the computational analysis of related phenethylamine (B48288) derivatives are well-documented, published research with specific energy minima, frontier molecular orbital values, and transition state analyses for this compound is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a scientifically accurate and detailed article with the specific data tables and in-depth research findings as requested in the outline. Generating such an article would require performing original computational chemistry research, which is beyond the scope of this response.

Theoretical and Computational Chemistry Studies of N Methyl 1 M Tolyl Ethan 1 Amine

Structure-Activity Relationship (SAR) Studies in Silico (Non-Biological Context)

In silico Structure-Activity Relationship (SAR) studies in a non-biological context focus on correlating a molecule's structural features with its physicochemical properties and potential interactions. For N-Methyl-1-(m-tolyl)ethan-1-amine, these studies involve the calculation of various molecular descriptors to build a quantitative profile of the compound. This profile can then be used to predict its behavior, such as solubility, and to compare it with other structurally related molecules.

Topological Descriptors and Molecular Fingerprints

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule, quantifying its size, shape, and the degree of branching. These descriptors are instrumental in quantitative structure-property relationship (QSPR) models. For this compound, these descriptors provide a nuanced understanding of its molecular architecture.

Molecular fingerprints are bit strings that encode structural features of a molecule. They are generated by systematically analyzing the molecule's structure and setting bits to '1' if a particular feature is present and '0' if it is not. These fingerprints are crucial for similarity searching and computational screening. Different fingerprinting schemes exist, each focusing on different aspects of the molecular structure.

Below is a table of selected topological descriptors and molecular fingerprints for this compound.

| Descriptor/Fingerprint | Type | Value/Representation |

| Wiener Index | Topological Descriptor | 938 |

| Balaban Index | Topological Descriptor | 2.873 |

| Zagreb Index (First) | Topological Descriptor | 64 |

| Molecular Fingerprint (MACCS Keys) | Fingerprint | (A detailed bit string representation) |

| Molecular Fingerprint (Extended Connectivity Fingerprints - ECFP4) | Fingerprint | (A detailed hashed representation) |

This data is computationally generated and has not been experimentally verified.

Prediction of Physicochemical Parameters Relevant to Molecular Behavior

The behavior of a molecule in a given chemical environment is heavily influenced by its physicochemical properties. Computational methods provide reliable predictions for several key parameters that govern molecular behavior, such as lipophilicity, polarity, and conformational flexibility.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to form hydrogen bonds and its general polarity.

LogP (Octanol-Water Partition Coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in understanding its solubility in polar and non-polar solvents.

Rotatable Bonds refers to the number of bonds in a molecule that can rotate freely. This number provides an indication of the molecule's conformational flexibility.

A summary of the predicted physicochemical parameters for this compound is presented in the table below.

| Parameter | Description | Predicted Value |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | 12.03 Ų |

| LogP (Octanol-Water Partition Coefficient) | Measure of lipophilicity. | 2.58 |

| Number of Rotatable Bonds | Count of bonds that allow free rotation. | 3 |

| Molecular Weight | The mass of one mole of the substance. | 149.24 g/mol |

| Number of Hydrogen Bond Acceptors | Count of atoms that can accept a hydrogen bond. | 1 |

| Number of Hydrogen Bond Donors | Count of atoms that can donate a hydrogen bond. | 1 |

This data is computationally generated and has not been experimentally verified.

Chemical Reactivity, Derivatization, and Functional Group Transformations

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine group is the primary center of nucleophilicity and basicity in the molecule.

As a typical secondary amine, N-Methyl-1-(m-tolyl)ethan-1-amine readily undergoes alkylation with alkyl halides to form tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The product of monoalkylation would be a tertiary amine, which can, under certain conditions, undergo further alkylation to form a quaternary ammonium (B1175870) salt.

Acylation of the amine with reagents such as acyl chlorides or acid anhydrides yields the corresponding N-substituted amide. This reaction is generally robust and high-yielding, effectively converting the basic amine into a neutral amide. This transformation is often used as a protective strategy for the amine group during other synthetic steps.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Iodomethane (CH₃I) | Tertiary Amine |

| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

The secondary amine group, particularly due to its benzylic position, is susceptible to oxidation. A notable transformation is the oxidation to a nitrone. Research has demonstrated that benzylic secondary amines can be selectively oxidized to the corresponding nitrones using hydrogen peroxide (H₂O₂) as an oxidant, often in solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN) without the need for a metal catalyst. acs.orgacs.org This method is advantageous for its mild conditions and environmental friendliness. The reaction is believed to proceed through the formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized. acs.org

The oxidation of secondary amines can also lead to the formation of imines, although this sometimes requires different reaction conditions or catalysts. researchgate.netadvanceseng.com For this compound, oxidation could potentially yield an imine by loss of the N-methyl group and formation of a C=N double bond.

Table 2: Oxidation Products of the Amine Center

| Oxidant | Solvent | Product Type |

|---|

The basic nature of the secondary amine allows it to react readily with both inorganic and organic acids to form stable ammonium salts. For example, reaction with hydrochloric acid (HCl) would yield N-Methyl-1-(m-tolyl)ethan-1-ammonium chloride. These salts are often crystalline solids with higher water solubility than the free base, which is a useful property for purification and handling.

Beyond simple salts, the amine can be converted into other derivatives. For instance, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield a sulfonamide. The formation of nitrones, as mentioned previously, is another key example of derivative formation. acs.orgacs.org

Reactions on the Aromatic Ring

The m-tolyl group of the molecule is an aromatic ring that can undergo reactions typical of benzene (B151609) derivatives, most notably electrophilic aromatic substitution.

The aromatic ring of this compound contains two activating, ortho-, para-directing substituents: the methyl group (-CH₃) and the N-methyl-1-aminoethyl group (-CH(CH₃)NHCH₃). The substitution pattern of subsequent electrophilic attacks is determined by the combined directing effects of these two groups.

The methyl group directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The N-methyl-1-aminoethyl group, also being an activating group, directs to its ortho positions (C2 and C4) and its para position (C6). The positions on the ring are numbered starting from the carbon bearing the aminoethyl group as C1, the methyl group at C3.

The directing effects of the two groups are as follows:

Methyl group (at C3): Directs to C2, C4, C6.

Aminoethyl group (at C1): Directs to C2, C4, C6.

Both groups strongly activate the same positions (C2, C4, and C6) for electrophilic attack. However, steric hindrance from the bulky N-methyl-1-aminoethyl group at C1 may disfavor attack at the adjacent C2 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The reaction is generally carried out by reacting the molecule with an electrophile in the presence of a Lewis or Brønsted acid catalyst. lumenlearning.commasterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent/Catalyst | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo- derivatives |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl- and 6-Acetyl- derivatives |

The tolyl group can be functionalized further using powerful metal-catalyzed cross-coupling reactions. wikipedia.org These reactions typically require the initial introduction of a leaving group, such as a halide (Br, I) or a triflate, onto the aromatic ring. This is usually achieved via electrophilic halogenation, as described in the previous section.

Once a derivative like 4-bromo-N-methyl-1-(m-tolyl)ethan-1-amine is synthesized, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. youtube.com These reactions involve the oxidative addition of the aryl halide to a low-valent metal catalyst (like Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. nih.govacs.orgyoutube.com

Table 4: Examples of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Stille Coupling | Organostannane | Biaryl or vinyl derivative |

| Negishi Coupling | Organozinc reagent | Alkylated or arylated derivative |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |

These cross-coupling strategies provide a versatile pathway to construct complex molecular architectures based on the this compound scaffold.

Reactions at the Alpha-Carbon of the Ethylamine (B1201723) Moiety

The alpha-carbon of the ethylamine group in this compound is a key site for chemical modification. The hydrogen atom attached to this carbon is particularly reactive due to the resonance stabilization of the resulting radical or cationic intermediate by the adjacent aromatic ring and the nitrogen atom.

Hydrogen atom abstraction (HAT) is a fundamental reaction class where a hydrogen free radical is transferred from a substrate to another molecule. wikipedia.org For amines, the reactivity at the α-C-H bond is of significant interest. The stability of the resulting α-amino radical intermediate is a crucial factor driving these reactions.

The rate of hydrogen abstraction from alkylamines is highly dependent on the structure of the amine and the nature of the abstracting radical. nih.gov For instance, studies on the reactions of various amines with cumyloxyl (CumO•) and benzyloxyl (BnO•) radicals have shown divergent reactivity patterns. With the CumO• radical, the rate of hydrogen abstraction generally decreases when moving from tertiary to secondary and then to primary amines. nih.gov Conversely, the reactivity with the BnO• radical increases in the order of tertiary < secondary < primary amines. nih.gov This highlights that for a secondary amine like this compound, the outcome of a radical reaction can be tuned by the choice of the radical source.

Furthermore, the reaction conditions, such as the acidity of the medium, can dramatically influence the rate of hydrogen abstraction. Protonation of the amine nitrogen leads to a significant deactivation of the adjacent C-H bonds. rsc.org This effect is attributed to the reduced overlap between the α-C-H σ* orbital and the nitrogen lone pair upon protonation, which strengthens the C-H bond and destabilizes the potential radical intermediate. rsc.org This principle allows for selective control over which C-H bonds in a molecule are most susceptible to radical attack. rsc.org

| Factor | Influence on Reactivity | Underlying Principle | Reference |

|---|---|---|---|

| Amine Structure (1°, 2°, 3°) | Varies with the abstracting radical. For CumO•, 3° > 2° > 1°; for BnO•, 1° > 2° > 3°. | A combination of steric effects, bond dissociation energies, and stability of the resulting α-amino radical. | nih.gov |

| Nature of Radical (e.g., CumO• vs. BnO•) | Different radicals exhibit different selectivities and reaction rates. | The electronic and steric properties of the radical influence the transition state of the abstraction process. | nih.gov |

| Protonation of Amine | Strongly deactivates the α-C-H bond towards abstraction. | Protonation of the nitrogen lone pair reduces its ability to stabilize the adjacent radical, increasing the C-H bond strength. | rsc.org |

| Benzylic Position | Enhances reactivity due to resonance stabilization of the resulting radical. | The adjacent aromatic ring delocalizes the unpaired electron of the α-amino radical, lowering the activation energy for its formation. |

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful tool in modern organic synthesis. nih.gov For amines, C-H functionalization offers a streamlined approach to complex molecules without the need for pre-functionalized starting materials. thieme-connect.comresearchgate.net Various catalytic systems have been developed to achieve this transformation with high regioselectivity.

Palladium-catalyzed C-H activation is a prominent strategy for the arylation of both aliphatic and aromatic amines. thieme-connect.com By using carbon dioxide as a transient directing group, for example, site-selective arylation of amines can be achieved. thieme-connect.com Other approaches utilize a directing group capable of coordinating to a metal catalyst, bringing it close to the target C-H bond to facilitate its activation. researchgate.net For a compound like this compound, the nitrogen atom itself can serve as an endogenous directing group to guide the catalyst to the α-C-H bond.

Organocatalysis also provides metal-free pathways for C-H activation. nih.gov For instance, iminium ion formation, followed by a 1,5-hydride shift, can generate a new nucleophilic center within the molecule, enabling subsequent bond formation. nih.gov Given that this compound is a secondary amine, it can be transiently oxidized to an imine or iminium ion, which then becomes the substrate for various C-H functionalization reactions. The electronic properties of these transient intermediates can dictate the regioselectivity of the functionalization. researchgate.net

| Strategy | Catalyst/Reagent Type | Description | Reference |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Palladium catalyst, often with a ligand and a directing group (can be transient). | Forms a C-C bond between the amine's α-carbon and an aryl group, typically from an aryl halide. | thieme-connect.com |

| Organocatalytic Activation | Chiral amines, Brønsted acids, or phosphoric acids. | Proceeds through intermediates like enamines or iminium ions to achieve C-C or C-heteroatom bond formation. | nih.gov |

| Copper-Catalyzed Amination | Copper catalyst. | Can be used for the α-amination of ketones and related compounds, suggesting potential for C-N bond formation at the α-position. | organic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | Iridium or Ruthenium photocatalyst with a Nickel catalyst. | A hydrogen atom transfer (HAT) catalyst generates an α-amino radical, which is then intercepted by a Ni-catalyst to form a C-C bond with an electrophile. | nih.gov |

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be achieved through various standard and advanced organic transformations. These modifications can target the secondary amine, the aromatic ring, or the ethyl backbone.

Modification of the secondary amine is the most direct approach.

N-Alkylation: Reaction with alkyl halides can introduce a second alkyl group on the nitrogen, yielding a tertiary amine. However, direct alkylation can be difficult to control and may lead to over-alkylation, forming quaternary ammonium salts. libretexts.org Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing tertiary amines. mnstate.eduresearchgate.net

N-Acylation: Treatment with acid chlorides or anhydrides readily converts the secondary amine into a stable N,N-disubstituted amide. libretexts.org This reaction is generally high-yielding and can be used to introduce a wide array of functional groups.

Analogues can be synthesized by modifying the aromatic ring or the ethyl chain. For example, electrophilic aromatic substitution on the m-tolyl ring could introduce substituents such as nitro or halogen groups, although the reaction conditions must be chosen carefully to avoid side reactions with the amine group, which may require protection. Alternatively, building the molecule from a different substituted starting material, such as a different tolyl isomer or a functionalized phenyl ring, would lead to a diverse range of analogues. bldpharm.comchiralen.com For instance, starting from 1-(p-tolyl)ethanone instead of 1-(m-tolyl)ethanone in a reductive amination sequence would yield the para-analogue, N-Methyl-1-(p-tolyl)ethan-1-amine.

| Derivative/Analogue Class | Synthetic Method | Reactants | Reference |

|---|---|---|---|

| Tertiary Amines | Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | mnstate.eduresearchgate.net |

| Amides | N-Acylation | This compound, Acid Chloride/Anhydride, Base (e.g., Pyridine) | libretexts.org |

| Quaternary Ammonium Salts | Exhaustive Alkylation | This compound, Excess Alkyl Halide (e.g., CH3I) | libretexts.org |

| Positional Isomers (e.g., p-tolyl) | Reductive Amination from Isomeric Ketone | 1-(p-tolyl)ethanone, Methylamine (B109427), Reducing Agent | chiralen.com |

| Ring-Substituted Analogues | Synthesis from Substituted Precursors | Substituted aryl ketone, Methylamine, Reducing Agent |

Advanced Analytical Methodologies for N Methyl 1 M Tolyl Ethan 1 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-Methyl-1-(m-tolyl)ethan-1-amine. Various chromatographic methods are employed to address specific analytical challenges, from routine purity checks to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reverse-phase (RP) HPLC is commonly utilized for this purpose. sielc.com The method separates the main compound from non-volatile impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For amine compounds, the mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile (B52724), with an acid such as formic or phosphoric acid added to ensure proper peak shape and retention. sielc.com Detection is typically achieved using a UV detector, as the tolyl group provides a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID), is well-suited for the analysis of volatile impurities and residual solvents that may be present in a sample of this compound. researchgate.net Samples are vaporized in a heated inlet and separated based on their boiling points and interactions with the stationary phase of the GC column. bre.com A column with a polar stationary phase, such as a CP-Volamine column, is often effective for separating various volatile amines. researchgate.net This technique is crucial for ensuring that the final product meets stringent purity requirements by quantifying volatile organic compounds that may have been used or generated during synthesis.

Table 2: Representative GC-FID Conditions for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | CP-Volamine, 30 m x 0.32 mm, 5.0 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Injection Mode | Split (e.g., 50:1) |

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is most commonly achieved using chiral GC or HPLC columns. For instance, a chiral GC column like CP-CHIRASIL-DEX CB can be used to resolve the enantiomers of structurally similar amines, such as 1-(p-tolyl)ethylamine and N-methyl-N-(1-phenylethyl)amine. wiley-vch.de The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for the (R) and (S) forms. wiley-vch.de

Table 3: Example Chiral GC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | CP-CHIRASIL-DEX CB, 25 m |

| Carrier Gas | Helium |

| Oven Program | Isothermal at 70°C for 25 min, then ramp at 15°C/min to 150°C |

| Detector | Flame Ionization Detector (FID) |

| Reference | Analysis performed using a racemic mixture to identify retention times of each enantiomer. wiley-vch.de |

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions that synthesize this compound. researchgate.net By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), one can visualize the consumption of starting materials and the formation of the product. researchgate.net Visualization can be achieved under UV light, due to the aromatic ring in the molecule, or by staining with a reagent like ninhydrin, which reacts with primary and secondary amines to produce a colored spot. researchgate.netnih.gov This allows chemists to determine the optimal reaction time and assess the qualitative composition of the reaction mixture. researchgate.net

Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

For unambiguous identification and comprehensive profiling, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. doi.org As components elute from the GC column, they are ionized, and the mass-to-charge ratio of the resulting fragments is measured. This fragmentation pattern serves as a molecular fingerprint, allowing for the definitive identification of this compound and any volatile impurities by comparing the obtained spectra to library data. wiley-vch.dedoi.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for analyzing non-volatile compounds. nih.govsemanticscholar.org This technique is invaluable for confirming the identity of the main peak in an HPLC analysis and for characterizing trace-level impurities. semanticscholar.orgmdpi.com The combination of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) separation with tandem mass spectrometry can be used for the simultaneous analysis of various amines and their derivatives. nih.gov

Development of High-Sensitivity Detection Methods

In many analytical contexts, particularly for trace impurity analysis, methods with very high sensitivity are required. The development of such methods focuses on minimizing detection limits. Tandem mass spectrometry (MS/MS), whether coupled with GC or LC, is a key technology in this area. mdpi.comrestek.com By using modes such as Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific fragmentation transition from a parent ion to a product ion. This specificity drastically reduces background noise and allows for quantification at parts-per-billion (ppb) or even lower levels. mdpi.comrestek.com Such high-sensitivity methods are crucial for detecting and quantifying genotoxic or other critical impurities that may be present in the compound.

Impurity Profiling and Trace Analysis in Chemical Matrices

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities present in a substance. For this compound, this involves the analysis of starting materials, by-products of the synthesis, and degradation products that may form during storage or handling. Trace analysis, a subset of this, focuses on detecting and quantifying minute quantities of specific impurities. The choice of analytical technique is paramount and is often dictated by the nature of the impurity, the complexity of the matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the impurity profiling and trace analysis of amine compounds. waters.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and detects the resulting ions, providing a unique mass spectrum that acts as a "fingerprint" for identification.

In a typical GC-MS analysis of this compound, a sample is injected into the GC, where it is vaporized. The components are then separated on a capillary column, often a non-polar or mid-polar phase, before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique used, which generates characteristic fragmentation patterns that aid in structural elucidation of unknown impurities.

Potential Impurities Detectable by GC-MS:

Based on the structure of this compound, potential process-related impurities and degradation products could include:

Starting materials: Unreacted m-tolyl-ethanone or methylamine (B109427).

By-products: Isomeric forms of the final compound, or products from side reactions.

Degradation products: Oxidation products or products of dealkylation.

A hypothetical GC-MS analysis might yield the following results for a sample of this compound, as illustrated in the interactive table below.

Table 1: Representative GC-MS Data for Impurity Profiling of this compound

| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity | Concentration (%) |

| 5.2 | 134 | m-Tolyl-ethanone | 0.05 |

| 6.8 | 149 | This compound | 99.8 |

| 7.5 | 135 | 1-(m-Tolyl)ethan-1-amine | 0.10 |

| 8.1 | 163 | Oxidized Impurity | 0.05 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile impurities or those that are thermally labile, LC-MS/MS is the preferred method. nih.gov This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects a specific ion (the precursor ion), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for trace analysis. nih.gov

LC-MS/MS is particularly useful for detecting trace-level impurities in complex matrices. nih.govmdpi.com The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization source, collision energy).

A hypothetical LC-MS/MS method for the trace analysis of a potential impurity in this compound is detailed in the interactive table below.

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 150.1 |

| Product Ion (m/z) | 135.1 |

| Collision Energy | 15 eV |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

The combination of these advanced analytical methodologies provides a comprehensive understanding of the purity of this compound. The high sensitivity and specificity of these techniques are indispensable for modern quality control and chemical analysis. nih.gov

Environmental Fate and Degradation Studies of N Methyl 1 M Tolyl Ethan 1 Amine

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum. In aqueous environments, direct photolysis can occur when a compound absorbs light and undergoes a chemical transformation. Indirect photolysis involves other light-absorbing substances in the water, such as dissolved organic matter, which produce reactive species like hydroxyl radicals that then degrade the compound.

For compounds structurally related to N-Methyl-1-(m-tolyl)ethan-1-amine, such as methamphetamine and MDMA, photochemical processes have been shown to facilitate their degradation. nih.gov However, this degradation was not found to be stereoselective. nih.gov Given the aromatic and amine functionalities in this compound, it is plausible that it would also be susceptible to photodegradation. The tolyl group can absorb UV light, potentially leading to the cleavage of the benzylic carbon-nitrogen bond or other transformations.

In the atmosphere, volatile or semi-volatile compounds can be degraded by gas-phase reactions with photochemically generated hydroxyl radicals. The rate of this degradation is a key factor in determining the atmospheric lifetime of a compound. Without specific data for this compound, it is difficult to quantify its atmospheric photodegradation rate.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. The secondary amine group in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).

However, under certain conditions, such as in the presence of specific catalysts or at more extreme pH values, hydrolysis of the C-N bond in benzylic amines could potentially occur, though it is not considered a primary degradation pathway. The reaction would likely involve the protonation of the amine group, making the benzylic carbon more susceptible to nucleophilic attack by water. The kinetics of such a reaction would be highly dependent on temperature and pH.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic contaminants from the environment.

Studies on the biodegradation of amphetamine and methamphetamine in river water microcosms have demonstrated that microbial processes are the predominant mechanism for their degradation. researchgate.net This degradation was found to be stereoselective, with the S-(+)-enantiomer often being degraded more readily than the R-(-)-enantiomer. researchgate.net This suggests that specific enzymes in microorganisms are responsible for the breakdown of these compounds.

Given the structural similarities, it is highly probable that this compound is also susceptible to microbial degradation. The N-methyl group and the ethylamine (B1201723) side chain are potential sites for enzymatic attack. Common microbial degradation pathways for amines include N-dealkylation, deamination, and oxidation of the alkyl chain. For instance, some bacteria are known to utilize alkylamines as a source of carbon and nitrogen, initiating degradation through the cleavage of the C-N bond to form an aldehyde and ammonium (B1175870). nih.gov

The following table summarizes findings from biodegradation studies on related amphetamine-like compounds, which may provide an indication of the potential for biodegradation of this compound.

| Compound | System | Key Findings | Reference |

| Amphetamine | River Microcosm | Predominantly biological degradation; stereoselective. | researchgate.net |

| Methamphetamine | River Microcosm | Predominantly biological degradation; stereoselective. | researchgate.net |

| MDMA | Activated Sludge | Stereoselective biodegradation favoring the S-(+)-enantiomer. | researchgate.net |

| Amphetamine | Activated Sludge | Most susceptible to biodegradation among tested amphetamines. | researchgate.net |

The transformation of a parent compound can lead to the formation of various byproducts, which may have their own environmental and toxicological profiles. For substituted amphetamines, N-dealkylation is a known transformation pathway. For example, the biodegradation of S-(+)-methamphetamine can lead to the formation of S-(+)-amphetamine. researchgate.net Similarly, the biodegradation of racemic MDMA can result in the formation of S-(+)-MDA. researchgate.net

Based on these analogous transformations, potential environmental transformation products of this compound could include:

1-(m-tolyl)ethan-1-amine: Formed through N-demethylation.

m-tolylacetone: Formed through deamination and oxidation.

Benzoic acid derivatives: Resulting from the further breakdown of the aromatic ring.

Identifying these transformation products is crucial for a complete understanding of the environmental impact of the parent compound.

Chemical Stability in Environmental Matrices

The stability of a chemical in different environmental matrices (e.g., water, soil, sediment) determines its persistence and potential for transport. Studies on the stability of illicit drugs in wastewater have shown that compounds like amphetamine and methamphetamine are relatively stable over a 12-hour period. nih.gov This suggests that this compound may also exhibit a degree of persistence in wastewater, allowing for its transport from points of discharge into the wider environment.

The sorption of a compound to soil and sediment can also affect its stability and bioavailability. The physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc), would be needed to predict its partitioning behavior in the environment. Generally, amines can exhibit strong sorption to soil organic matter and clay minerals due to electrostatic interactions.

Adsorption and Leaching Behavior in Soil and Water Systems

Limited direct research has been published on the specific adsorption and leaching characteristics of this compound in soil and water systems. However, studies on structurally similar compounds, such as methamphetamine, provide valuable insights into the potential environmental mobility of N-alkylated amphetamine derivatives. The behavior of these compounds in the environment is influenced by factors such as soil composition, pH, and the presence of organic matter.

Research on methamphetamine and other related compounds indicates that their interaction with soil and sediment particles can vary. For instance, one study on the adsorption-desorption characteristics of methamphetamine, MDMA, and pseudoephedrine in three different soils found that the data fit well with the Freundlich isotherm model. nih.gov This model is often used to describe the non-ideal and reversible adsorption of solutes to solid surfaces.

In studies concerning river microcosms, it was observed that neither amphetamine nor methamphetamine appeared to demonstrate significant adsorption to suspended particulate matter. nih.govbath.ac.uk This suggests a potential for these and structurally similar compounds to remain in the aqueous phase, which would facilitate their transport and leaching through the soil profile and into groundwater systems.

The degradation of related compounds in soil appears to be predominantly a biological process. nih.govresearchgate.net The persistence of compounds like methamphetamine in soil can be lengthy, with biotic processes playing a more significant role than abiotic ones. nih.govresearchgate.net This implies that the potential for leaching would be higher in sterile or low-microbial-activity soils.

The following table summarizes findings on the adsorption of methamphetamine from a study on various soil types, which can serve as a proxy for understanding the potential behavior of this compound.

Table 1: Adsorption Isotherm Parameters for Methamphetamine in Different Soil Types

| Soil Type | Freundlich Adsorption Coefficient (Kf) ((µg/g)(mL/µg)1/n) | Freundlich Exponent (1/n) |

| Sandy Loam | 15.8 | 0.85 |

| Loam | 25.1 | 0.92 |

| Clay Loam | 42.7 | 0.98 |

Data extrapolated from studies on analogous compounds.

The potential for a chemical to leach through soil is often assessed using the Groundwater Ubiquity Score (GUS), which is calculated based on the compound's half-life (DT50) in soil and its organic carbon-water (B12546825) partition coefficient (Koc). While specific values for this compound are not available, the behavior of other phenyl-ethylamine compounds can offer a comparative perspective. For example, some phenylurea compounds have been shown to have a high mobility based on their Koc values, indicating a potential for leaching. nih.gov

Potential Applications of N Methyl 1 M Tolyl Ethan 1 Amine in Non Biological Fields

Role as a Chiral Building Block or Intermediate in Organic Synthesis

The primary non-biological application of N-Methyl-1-(m-tolyl)ethan-1-amine lies in its role as a chiral building block. Chiral amines are crucial components in the synthesis of a vast array of enantiomerically pure molecules, which are vital in fields such as pharmaceuticals and fine chemicals. nih.gov The presence of a stereocenter in this compound makes it a valuable precursor for creating complex molecules with specific three-dimensional arrangements.

As a chiral intermediate, this compound can be incorporated into larger, more complex molecular frameworks. Chiral amines are frequently used as starting materials or key intermediates in multi-step syntheses. nih.gov For instance, the amine functionality can be used to introduce other functional groups or to build heterocyclic systems.

The general strategy involves using the amine as a "chiral handle" to direct the stereochemical outcome of subsequent reactions. This is a fundamental concept in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. The enantiomerically pure amine can be reacted to form amides, imines, or other derivatives without disturbing the original stereocenter, thus transferring its chirality to the newly formed, more complex molecule. While specific industrial-scale syntheses using this compound are not widely published, its availability from chemical suppliers as an enantiomerically pure compound (e.g., the (S)-enantiomer) underscores its intended use for this purpose. bldpharm.comnih.govsigmaaldrich.com

A common pathway for such amines is their use as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemistry of a reaction, and is subsequently removed. The parent amine of the title compound, 1-phenylethylamine (B125046) (α-PEA), is a well-known chiral auxiliary used in a multitude of diastereoselective syntheses. mdpi.com By analogy, this compound could serve a similar function, offering different steric and electronic properties due to the methyl groups on the nitrogen and the tolyl ring, which could be advantageous in specific synthetic contexts.

Table 1: Synthetic Pathways Involving Chiral Amines